

PNB-001: A Technical Overview of its Immunomodulatory Effects

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Compound of Interest

Compound Name: PNB-001

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Abstract

PNB-001 (also known as GPP-Balacovin) is a first-in-class small molecule demonstrating a unique dual-action mechanism as a Cholecystokinin A (CCK-A) receptor agonist and a Cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1][2][3] This dual-action profile confers potent anti-inflammatory and immunomodulatory properties, which have been substantiated in multiple preclinical models and clinical trials. In a Phase II clinical trial involving patients with moderate COVID-19, **PNB-001** significantly improved clinical outcomes and modulated key immunological markers, including a reduction in pro-inflammatory cytokines and a normalization of lymphocyte and neutrophil counts.[4][5] Preclinical studies have demonstrated its efficacy in models of inflammatory bowel disease, lung inflammation, and viral infections, underscoring its potential as a broad-spectrum immunomodulatory agent.[1][4][6] This document provides a comprehensive technical guide to the immunomodulatory effects of **PNB-001**, detailing its mechanism of action, quantitative results from key studies, and the experimental protocols employed.

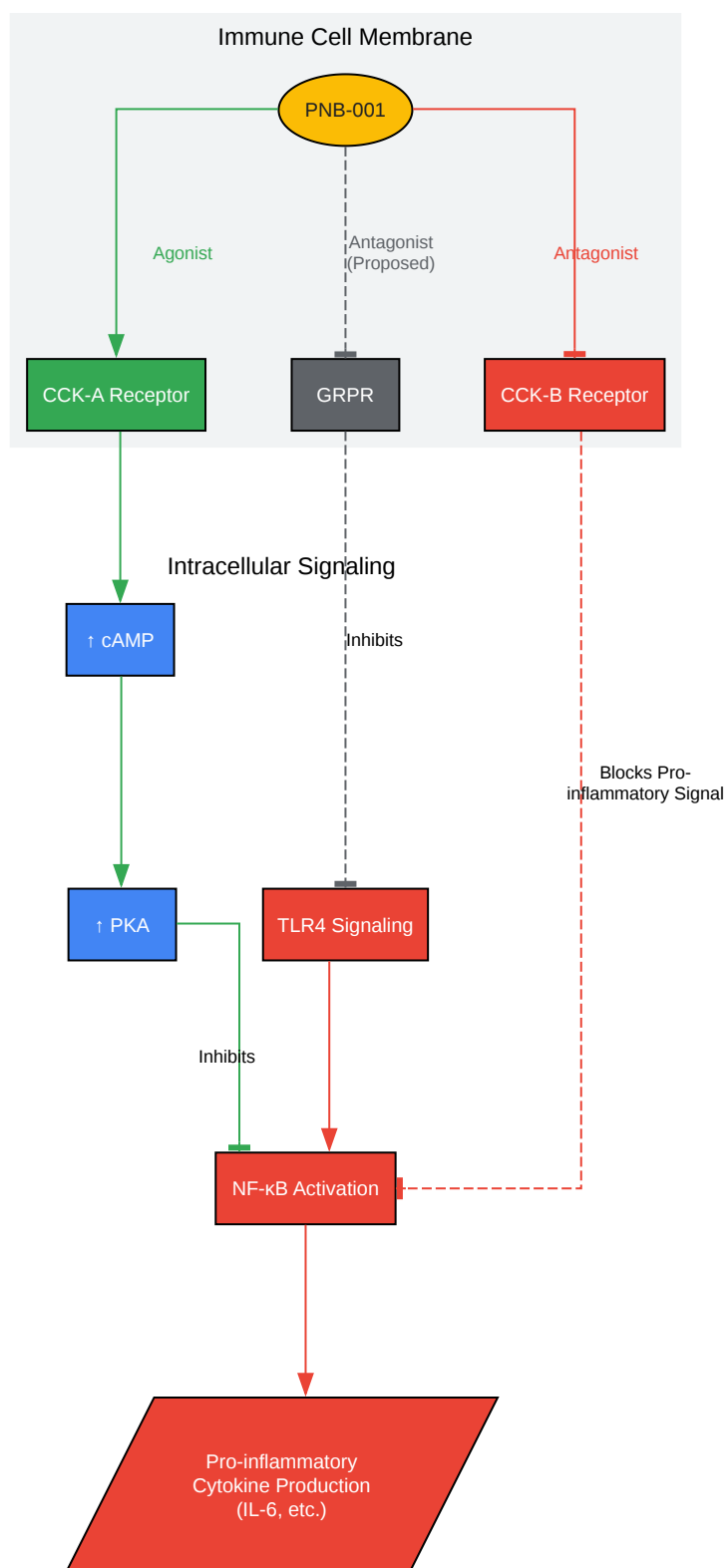
Core Mechanism of Action

PNB-001 exerts its immunomodulatory effects primarily through its interaction with cholecystokinin (CCK) receptors, which are expressed on various immune cells, including lymphocytes and macrophages.[7][8][9] The molecule's unique pharmacology as a CCK-A receptor agonist and a CCK-B (CCK2) receptor antagonist is central to its function.[1][2]

Additionally, its activity is reported to involve the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor (GRPR) pathway.^{[1][4]}

- **CCK-B Receptor Antagonism:** As a potent antagonist of the CCK-B receptor (also known as the gastrin receptor, CCK2), with a binding affinity of 20 nM, **PNB-001** blocks the pro-inflammatory signaling associated with this receptor.^[4] This action is believed to contribute to the reduction of inflammatory cytokines.^[8]
- **CCK-A Receptor Agonism:** Concurrently, agonism at the CCK-A receptor on immune cells is proposed to activate anti-inflammatory intracellular signaling cascades. This can involve the cAMP-Protein Kinase A (PKA) pathway, which can subsequently inhibit the pro-inflammatory NF-κB pathway, a critical regulator of cytokine production.^[9]
- **Gastrin-Releasing Peptide Receptor (GRPR) Pathway:** **PNB-001**'s influence on the GRPR pathway may contribute to its anti-inflammatory effects, potentially through the inhibition of Toll-like Receptor 4 (TLR4) signaling, a key pathway in the innate immune response to pathogens.^[6]

Signaling Pathway Diagram



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Caption: Proposed immunomodulatory signaling pathways of **PNB-001**.

Quantitative Data Summary

The immunomodulatory efficacy of **PNB-001** has been quantified in both clinical and preclinical settings.

Clinical Efficacy in Moderate COVID-19 (Phase II Trial)

The following table summarizes the key immunological and clinical outcomes from a randomized, open-label trial in 40 patients with moderate COVID-19. Patients received either **PNB-001** (100 mg, TID for 14 days) plus Standard of Care (SOC) or SOC alone.[\[3\]](#)[\[5\]](#)

Parameter	PNB-001 + SOC Arm	SOC Arm	P-Value	Citation(s)
Immune Cell Counts (Day 15)				
Lymphocyte Count	Increased to reference range	-	0.032	[4][5]
Neutrophil Count	Reduced	-	0.013	[4][5]
Inflammatory Markers (Day 15)				
IL-6, CRP, ESR, NLR	Statistically significant reduction	-	<0.05	[2][4][5]
Clinical Outcomes				
Chest X-ray Score Improvement	2.05 (mean change)	1.16 (mean change)	0.032	[5][10]
Patients Hospitalized on Day 15	1	5	0.048	[3][5]
Time to 50% Patients Off O ₂	Day 6	Day 8	-	[4][5]
Mortality by Day 28	1 patient	2 patients	0.56	[5][10]

Note: A specific p-value for each marker was not provided in the source documents, but the reduction

was reported as statistically significant.

Preclinical Efficacy Data

PNB-001 has demonstrated potent anti-inflammatory effects across various animal models.

Model	Species	Dosage	Key Finding(s)	Citation(s)
LPS-Induced Lung Inflammation	Swiss Albino Mice	100 mg/kg (oral)	Significant decrease in Myeloperoxidase (MPO) activity; reduced inflammatory cell infiltration.	[1]
Indomethacin-Induced IBD	Rat	5 mg/kg & 20 mg/kg (oral)	Complete reversal of gastrointestinal damage and inflammation.	[4] [5] [6]
Dengue Fever Viremia Model	NMRI Mice	10 mg/kg (oral)	70-80% reduction in death rate; corresponding reduction in IL-6 levels and splenomegaly.	[6] [11] [12]
Rat Paw Oedema	Rat	10 mg/kg	Highly efficient anti-inflammatory effect.	[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key studies cited.

Phase II Clinical Trial in Moderate COVID-19 Patients[2][3][11]

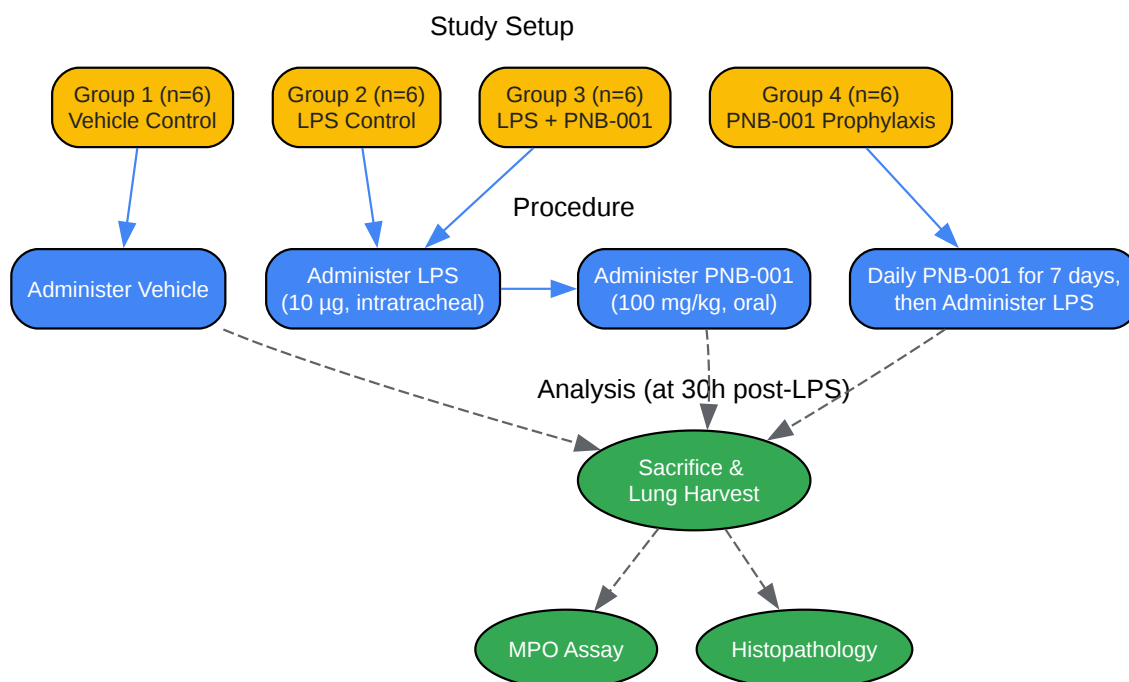
- Study Design: A multi-center, randomized, parallel-group, comparative, open-label clinical trial.
- Participants: 40 patients with laboratory-confirmed (PCR) moderate COVID-19, defined as having pneumonia with SpO₂ >94% on room air, plus at least two symptoms (fever, cough, dyspnea, or hypoxia).
- Randomization & Intervention: Patients were randomized 1:1 into two arms:
 - Test Arm (n=20): **PNB-001** (100 mg oral capsule, three times daily for 14 days) administered with Standard of Care (SOC).
 - Control Arm (n=20): SOC alone.
- Primary Endpoint: Change in the 8-point WHO Ordinal Scale for Clinical Improvement from baseline to Day 15.
- Secondary & Exploratory Endpoints: Mortality by Day 28, duration of hospitalization, duration of supplemental oxygen, change in chest X-ray score, and changes in inflammatory markers (ESR, CRP, IL-6, Neutrophil-Lymphocyte Ratio).

LPS-Induced Lung Inflammation in Mice[1]

- Animal Model: Swiss albino mice.
- Study Design: Animals were randomized into four groups (n=6 per group):
 - Group 1 (Vehicle Control): Received vehicle (35% Polyethylene Glycol in distilled water).
 - Group 2 (LPS Control): Received a single intratracheal administration of Lipopolysaccharide (LPS) (10 µg per mouse in saline).

- Group 3 (Treatment): Received LPS as in Group 2, followed by a single oral dose of **PNB-001** (100 mg/kg b.w.).
- Group 4 (Prophylaxis): Received daily oral administration of **PNB-001** (100 mg/kg b.w.) for 7 days, followed by LPS administration on the final day.
- Analysis: At 30 hours following LPS induction, animals were sacrificed. Lungs were harvested for:
 - Biochemical Analysis: Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
 - Histopathological Examination: Lungs were fixed, sectioned, and stained to assess the severity of inflammatory cell infiltration.

Experimental Workflow Diagram



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Caption: Experimental workflow for the murine LPS-induced lung inflammation model.

Conclusion

PNB-001 is a novel immunomodulatory agent with a well-defined dual-action mechanism on CCK receptors. Clinical data from its evaluation in COVID-19 patients demonstrates its ability to control hyperinflammation, evidenced by the significant reduction in key inflammatory markers like IL-6 and CRP, and to restore immune homeostasis by normalizing lymphocyte and neutrophil counts. These clinical findings are strongly supported by robust preclinical data in various inflammation models. The unique mechanism, targeting pathways that regulate both innate and adaptive immune responses, positions **PNB-001** as a promising therapeutic candidate for a range of inflammatory and immune-mediated diseases. Further investigation into its role in other cytokine storm-related conditions and chronic inflammatory disorders is warranted.

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